BenchChemオンラインストアへようこそ!

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Peptide Synthesis Pharmaceutical Intermediate Purity Specification

This trans-1,3-disubstituted cyclohexane building block is essential for SPPS requiring conformational constraint without β-sheet induction. Its rigid trans geometry imposes distinct spatial orientation of amino and carboxyl groups—absolutely non-interchangeable with cis isomers (which enforce β-sheets) or 1,4-regioisomers. Supplied at ≥97% purity to minimize side reactions and maximize coupling efficiency. Ideal for foldamer construction, chiral pharmaceutical intermediates, and HPLC reference standards. Select this specific stereoisomer when the trans-1,3-cyclohexane scaffold is required.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 218772-92-0
Cat. No. B1291761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid
CAS218772-92-0
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
InChIKeyJSGHMGKJNZTKGF-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid (CAS 218772-92-0) Procurement Guide: Stereochemical Identity and Baseline Specifications


Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid (CAS 218772-92-0; MFCD03788640), also known as Boc-trans-1,3-aminocyclohexane carboxylic acid, is a conformationally constrained γ-amino acid derivative . It contains a cyclohexane core with a Boc-protected amino group and a carboxylic acid in a trans-1,3-substitution pattern. The compound is supplied as a white to off-white solid with a molecular weight of 243.3 g/mol and is stable at room temperature . Its primary use is as a chiral building block and protecting group intermediate in peptide synthesis, pharmaceutical development, and materials science .

Why Generic Substitution Fails: Stereochemical and Conformational Constraints of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid


Substitution of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid with structurally similar analogs (e.g., cis isomers, regioisomers, or unconstrained derivatives) is not equivalent due to the compound's rigid trans-1,3-cyclohexane scaffold. This scaffold imposes distinct spatial orientation of the amino and carboxyl groups, which directly influences peptide secondary structure induction, receptor binding, and synthetic accessibility [1]. The trans geometry leads to different synthetic yields and purity profiles compared to the cis analog [2], and its conformational properties differ markedly from those of the trans-1,4 isomer, which is used in distinct therapeutic contexts [3]. These differences are quantified in the evidence below.

Quantitative Differentiation Evidence for Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid (CAS 218772-92-0)


Superior Purity Specifications: Trans-3-Boc-aminocyclohexanecarboxylic Acid vs. Cis Analog

Commercial trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is available at a purity of ≥99% (GC), which exceeds the typical commercial purity of its cis isomer (cis-3-Boc-aminocyclohexanecarboxylic acid, CAS 334932-13-7), which is commonly supplied at 97-98% . The higher purity reduces the presence of stereochemical and synthetic impurities, which is critical for applications requiring high reproducibility, such as solid-phase peptide synthesis and analytical reference standards.

Peptide Synthesis Pharmaceutical Intermediate Purity Specification

Stereochemical Control in Synthesis: Trans-3-Boc-aminocyclohexanecarboxylic Acid as a Minor Product

In the synthesis of Boc-protected 3-aminocyclohexanecarboxylic acid via hydrogenation of 3-aminobenzoic acid followed by Boc protection, the cis isomer is preferentially formed in a 5:1 ratio over the trans isomer [1]. This indicates that the trans isomer (CAS 218772-92-0) is the minor stereochemical product, requiring additional resolution steps (e.g., salt resolution with (R)-1-phenylethylamine or enzymatic kinetic resolution) to obtain in pure form [1]. Consequently, the trans isomer is less synthetically accessible than the cis isomer, which justifies its distinct procurement value and higher cost relative to the cis analog.

Asymmetric Synthesis Stereoselectivity Chiral Resolution

Conformational Rigidity and Peptide Secondary Structure Induction: Trans vs. Cis Geometry

Cyclic γ-amino acids with a cis relationship between the amino and carboxyl groups (such as cis-3-aminocyclohexanecarboxylic acid) are known to induce flat, β-sheet-type conformations in resulting peptides [1]. In contrast, the trans geometry of trans-3-aminocyclohexanecarboxylic acid (the deprotected form of CAS 218772-92-0) does not enforce the same planar constraint, offering different conformational flexibility. This structural distinction directly impacts the design of foldamers and peptide nanotubes, where specific secondary structures are required [1]. For applications targeting β-sheet mimetics, the cis isomer may be preferred; for applications requiring alternative topologies, the trans isomer is essential. (Note: This is a class-level inference based on the known conformational behavior of cis- and trans-1,3-disubstituted cyclohexanes.)

Foldamer Chemistry Peptide Conformation Beta-Sheet Induction

Regioisomeric Differentiation: Trans-1,3- vs. Trans-1,4-Boc-Aminocyclohexanecarboxylic Acid

Trans-4-N-Boc-aminocyclohexanecarboxylic acid (CAS 53292-89-0) is a pharmaceutical intermediate specifically used in the synthesis of matrix protease inhibitors for tumor treatment, as described in patent literature [1]. In contrast, trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid (CAS 218772-92-0) is not cited in this therapeutic context, indicating that the position of substitution (1,3 vs 1,4) dictates distinct downstream applications. While both share a trans cyclohexane core, the 1,3- and 1,4-regioisomers are not interchangeable due to different spatial orientations and resulting bioactivity profiles. The 1,3-isomer is primarily used as a chiral building block for peptide and foldamer chemistry, whereas the 1,4-isomer is a targeted intermediate for specific drug classes.

Pharmaceutical Intermediate Matrix Protease Inhibitor Regioisomer

Optimal Application Scenarios for Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid (CAS 218772-92-0) Based on Quantitative Evidence


Solid-Phase Peptide Synthesis Requiring High-Purity, Stereodefined Building Blocks

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is recommended for solid-phase peptide synthesis (SPPS) when a trans-1,3-cyclohexane scaffold is required to introduce conformational constraint without forcing a β-sheet conformation. Its high commercial purity (≥99% GC) minimizes side reactions and improves coupling efficiency, which is critical for achieving high-yield, high-purity peptide products. This makes it a preferred choice over lower-purity cis analogs .

Foldamer Engineering Targeting Non-β-Sheet Conformations

For the construction of foldamers and self-assembling peptide structures where a trans-1,3-disubstituted cyclohexane core is needed to achieve specific three-dimensional architectures (other than β-sheets), trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is the essential precursor. Its trans geometry provides conformational flexibility distinct from that of the cis isomer, which enforces β-sheet formation [1]. This stereochemical requirement is absolute; substitution with the cis isomer would yield an entirely different secondary structure.

Analytical Reference Standard for HPLC Method Development

Due to its high purity and well-defined stereochemistry, trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid can serve as a reliable reference standard for HPLC method development and validation, particularly for the quantification of related Boc-protected aminocyclohexane carboxylic acid derivatives in complex mixtures . The availability of this compound at ≥99% purity ensures accurate calibration and quantification.

Pharmaceutical Intermediate Where trans-1,3-Stereochemistry Is Specified

In the synthesis of chiral pharmaceutical intermediates where the trans-1,3-cyclohexane motif is explicitly required for downstream bioactivity, trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is the appropriate building block. The regioisomeric trans-1,4 analog is associated with different therapeutic targets (e.g., matrix protease inhibitors) [2], confirming that the 1,3-substitution pattern is not interchangeable and must be selected based on the intended final compound structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.